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molecular formula C15H14N2O2 B8763228 4-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880770-36-5

4-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8763228
M. Wt: 254.28 g/mol
InChI Key: SZLYEAYUTZPHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605168B2

Procedure details

In a microwave reaction tube, 4-chloro-7-azaindole (49, 1.362 g, 8.926 mmol), prepared from 7-azaindole following published procedure (Schneller, S. W.; Luo, Jiann-Kuan. J. Org. Chem. 1980, 45, 4045-4048), 3,4-dimethoxyphenyl boronic acid (4.06 g, 22.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.45 mmol) were mixed in 1.0 M potassium carbonate in water (27 mL) and tetrahydrofuran (43 mL). The resulting mixture was heated at 150° C. in a CEM Discover microwave unit for 20 minutes. Ethyl acetate and water were added, and the two layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded the crude material, which was purified by column chromatography (40-70% ethyl acetate in hexane) to yield the desired product in light yellow solid (50, 974 mg, 3.83 mmol). MS(ESI) [M+H+]+=255.2.
Quantity
1.362 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
52 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
27 mL
Type
solvent
Reaction Step Four
Quantity
43 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.N1C2C(=CC=CN=2)C=C1.[CH3:20][O:21][C:22]1[CH:23]=[C:24](B(O)O)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29].C(OCC)(=O)C>C(=O)([O-])[O-].[K+].[K+].O.O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:2]2[CH:10]=[CH:9][N:8]=[C:7]3[NH:6][CH:5]=[CH:4][C:3]=23)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29] |f:4.5.6,^1:54,56,75,94|

Inputs

Step One
Name
Quantity
1.362 g
Type
reactant
Smiles
ClC1=C2C=CNC2=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
4.06 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)B(O)O
Name
Quantity
52 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
43 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (40-70% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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